Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene

Overview

Description

“Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene” (BDPE) is a synthetic polymer composed of benzene, diethenyl-, ethenylbenzene, and ethenylethylbenzene. It is a type of polyaromatic hydrocarbon (PAH) and is used in a variety of applications, including as an additive in lubricants, coatings, and adhesives. It is also used in industrial water treatment systems, specialized water softening systems, and food demineralization systems .

Synthesis Analysis

BDPE is produced through a polymerization process, which involves the combination of two or more monomers to form a polymer chain. The potential for occupational exposure exists during manufacture, in unloading, storage, staging, and transfer operations, and while charging reaction vessels at facilities using BDPE in water treatment and other systems .Molecular Structure Analysis

The exact molecular structure of BDPE is not available because it is not a discrete structure . It is a complex mixture of polymers, and its structure can vary depending on the specific synthesis conditions .Scientific Research Applications

1. High-Performance Aromatic Polymers

Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, is involved in the synthesis of new aromatic polymers that are known for their thermal stability. The polymers are prepared through Diels-Alder polymerization between diacetylenes and bis(cyclopentadienones). These polymers have potential applications as photodefinable organic dielectrics due to their solubility in organic solvents, high thermal stability, and ability to form strong, coherent, optically transparent films. The polymers exhibit thermal stability with decomposition onset temperatures ranging from 310°C to 480°C, and glass transition temperatures (Tg's) between 245°C and 270°C (Kumar & Neenan, 1995).

2. Catalyst in Industrial Chemical Production

This compound, is also a significant component in the alkylation process, particularly in the production of ethylbenzene and cumene. Ethylbenzene is a precursor in styrene production, which is a crucial component in various polymers. On the other hand, cumene is primarily used in the co-production of phenol and acetone. The development of efficient catalysts for these processes has gained considerable attention over the last decades. The chapter by Al-Kinany et al. (2020) provides a comprehensive overview of the alkylation process, catalyst development, and the industrial technologies employed for the production of these chemicals (Al-Kinany et al., 2020).

3. Advancements in Polymer Synthesis

The synthesis and characterization of polymers involving this compound, have seen significant advancements. Polymers with isolated tetraalkoxy-stilbene units and unique optical properties have been developed. This involves polymerization processes that lead to selective elimination in precursor polymers, yielding materials with distinctive absorption and emission spectroscopic properties (Delmotte et al., 1995).

Mechanism of Action

Target of Action

“Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene” is primarily used as an ion exchange resin . Its primary targets are ions in the solution it is introduced to. The resin has a particular affinity for certain ions, which allows it to selectively absorb these ions and release others .

Mode of Action

The compound interacts with its targets (ions) through a process known as ion exchange. In this process, the resin, which is insoluble in water, swaps its own ions for ions in the solution it is in contact with . This interaction results in the selective absorption of certain ions, effectively removing them from the solution .

Biochemical Pathways

By altering the ion composition of a solution, it can indirectly influence various biochemical processes that depend on these ions .

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in the changes to the ion composition of the solution it is introduced to. By selectively absorbing certain ions, it can significantly alter the ion balance of the solution .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, temperature can affect the rate of ion exchange, with higher temperatures generally increasing the rate . The pH of the solution can also influence which ions are preferentially absorbed .

Properties

IUPAC Name |

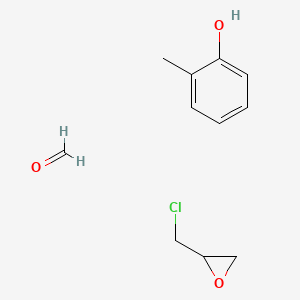

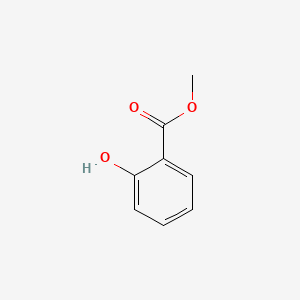

1,2-bis(ethenyl)benzene;1-ethenyl-2-ethylbenzene;styrene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12.C10H10.C8H8/c2*1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8/h3,5-8H,1,4H2,2H3;3-8H,1-2H2;2-7H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUYHJFMYQTDRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12168 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68584-06-5, 69011-20-7 | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzene, diethenyl-, polymer with ethenylbenzene and ethenylethylbenzene, sulfonated, lithium salts | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B3428635.png)